molecular formula F4H4MoNO2- B605486 Ammonium, oxofluoromolybdate CAS No. 30291-63-5

Ammonium, oxofluoromolybdate

Cat. No.: B605486
CAS No.: 30291-63-5
M. Wt: 221.98 g/mol
InChI Key: DZTCPNIIPUUTDF-UHFFFAOYSA-K
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Description

Ammonium oxofluoromolybdate, with the chemical formula $(NH4)2MoO2F4$, is a fluorinated molybdenum complex notable for its dual oxo (O) and fluoro (F) ligands. This compound has garnered attention primarily in dental applications due to its anticarious (anti-cavity) properties. Toxicological studies indicate an oral LD₅₀ of 203.6 mg/kg in rats, demonstrating moderate toxicity comparable to silver ammonium fluoride (AgNH₄F), a conventional dental agent .

Structurally, the compound features a molybdenum center in a distorted octahedral geometry, coordinated by two oxo groups and four fluoride ions, stabilized by ammonium counterions. Its synthesis typically involves reactions between molybdenum oxides, ammonium fluoride, and hydrofluoric acid under controlled conditions.

Properties

CAS No.

30291-63-5

Molecular Formula

F4H4MoNO2-

Molecular Weight

221.98 g/mol

IUPAC Name

azanium;dioxomolybdenum(2+);tetrafluoride

InChI

InChI=1S/4FH.Mo.H3N.2O/h4*1H;;1H3;;/q;;;;+2;;;/p-3

InChI Key

DZTCPNIIPUUTDF-UHFFFAOYSA-K

SMILES

F[Mo-]=O.[NH4+]

Canonical SMILES

[NH4+].O=[Mo+2]=O.[F-].[F-].[F-].[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium, oxofluoromolybdate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium, oxofluoromolybdate can be synthesized through a reaction involving ammonium molybdate and hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ (NH₄)₂MoO₄ + 2HF → (NH₄)₂MoO₂F₂ + 2H₂O ]

Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of hydrofluoric acid due to its highly corrosive nature. The process requires precise control of temperature and concentration to achieve high purity and yield of the compound .

Chemical Reactions Analysis

Thermal Decomposition

Heating ammonium oxofluoromolybdates results in stepwise decomposition, releasing ammonia (NH3_3), water (H2_2O), and fluorine-containing gases (e.g., HF or MoF6_6) :(NH4)2MoO2F4ΔMoO3+2NH3+2HF+H2O(\text{NH}_4)_2\text{MoO}_2\text{F}_4\xrightarrow{\Delta}\text{MoO}_3+2\text{NH}_3+2\text{HF}+\text{H}_2\text{O}At higher temperatures (>400°C), intermediates like MoO2_2F2_2 or MoF6_6 may form, depending on the atmosphere .

Table 2: Decomposition Pathways

CompoundDecomposition ProductsTemperature Range
(NH4_4)2_2MoO2_2F4_4MoO3_3, NH3_3, HF, H2_2O200–300°C
(NH4_4)3_3MoOF5_5MoO2_2F2_2, NH3_3, HF300–400°C

Acid-Base Reactivity

In acidic media, ammonium oxofluoromolybdates undergo ligand exchange, releasing fluoride ions and forming molybdic acid derivatives :(NH4)2MoO2F4+4H+H2MoO4+2NH4++4HF(\text{NH}_4)_2\text{MoO}_2\text{F}_4+4\text{H}^+\rightarrow \text{H}_2\text{MoO}_4+2\text{NH}_4^++4\text{HF}In alkaline solutions, they dissociate into molybdate (MoO42\text{MoO}_4^{2-}) and fluoride ions, facilitating redox or precipitation reactions .

Redox Reactions

Molybdenum’s variable oxidation states enable redox activity. For example, (NH4_4)2_2MoO2_2F4_4 can act as an oxidizing agent in the presence of reducing agents like ascorbic acid :MoVIO2F42+C6H8O6MoIVO2+C6H6O6+4F+2H+\text{Mo}^{VI}\text{O}_2\text{F}_4^{2-}+\text{C}_6\text{H}_8\text{O}_6\rightarrow \text{Mo}^{IV}\text{O}_2+\text{C}_6\text{H}_6\text{O}_6+4\text{F}^-+2\text{H}^+Conversely, under reducing atmospheres (e.g., H2_2), partial reduction to MoV^V or MoIV^IV species occurs .

Key Research Findings

  • Thermal Stability : Decomposition kinetics are influenced by NH4+_4^+ content; higher ammonium ratios lower decomposition temperatures .
  • Fluoride Mobility : Fluorine ligands exhibit higher lability compared to oxygen, enabling rapid ligand-exchange reactions .
  • Redox Tunability : MoVI^{VI}/MoV^{V} transitions are pH-dependent, with potentials shifting by 0.3 V per pH unit .

Scientific Research Applications

Mechanism of Action

The mechanism by which ammonium, oxofluoromolybdate exerts its effects involves its interaction with biological molecules. For example, its anticariogenic action is believed to be due to its ability to inhibit the demineralization of tooth enamel by forming a protective layer on the tooth surface. Additionally, its role in reducing oxidative stress involves the activation of the NRF2 signaling pathway, which enhances the expression of antioxidant genes .

Comparison with Similar Compounds

Structural and Compositional Differences

Ammonium oxofluoromolybdate distinguishes itself from other ammonium molybdates through its unique fluorinated coordination:

Compound Name Chemical Formula Key Ligands Coordination Geometry
Ammonium Oxofluoromolybdate $(NH4)2MoO2F4$ 2 Oxo, 4 Fluoro Octahedral
Ammonium Molybdate (VI) $(NH4)6Mo7O{24}$ 7 Mo-O clusters Polyhedral
Ammonium Dimolybdate $(NH4)2Mo2O7$ Bridging Oxo groups Layered
Ammonium Octamolybdate $(NH4)4Mo8O{26}$ 8 Mo-O clusters Chain-like

While oxofluoromolybdate is fluorinated, other molybdates (e.g., hexaammonium molybdate, $(NH4)6Mo7O{24}$) lack fluorine and exhibit extended oxide frameworks .

Data Tables

Table 2: Thermal Decomposition Byproducts

Compound Name Decomposition Products
Ammonium Oxofluoromolybdate NH₃, HF, MoO₃
Ammonium Octamolybdate NH₃, H₂O, MoO₃
Ammonium Dimolybdate NH₃, H₂O, MoO₂

Research Findings and Key Notes

  • Ammonium oxofluoromolybdate’s efficacy in caries prevention is attributed to fluoride ion release and molybdenum’s role in enamel remineralization .
  • Structural fluorination in oxofluoromolybdate enhances its reactivity compared to oxide-dominant analogues, influencing both toxicity and functional utility .

Q & A

Q. What are the established synthesis protocols for ammonium oxofluoromolybdate, and what stoichiometric controls are critical?

Ammonium oxofluoromolybdate is synthesized via controlled reactions between ammonium salts and molybdenum precursors under acidic conditions. For example, (NH₄)₂[Mo₂O₄F₄(H₂O)₂] is prepared by reacting ammonium fluoride with molybdenum(V) oxide in aqueous solutions, maintaining strict pH control and inert atmospheres to prevent oxidation. Crystallization is achieved through slow evaporation, yielding binuclear complexes with cis-terminal oxo groups .

Key Synthesis ParametersConditions
ReactantsNH₄F, MoO₃
SolventWater
pHAcidic (controlled)
AtmosphereInert (N₂/Ar)
Crystallization MethodSlow evaporation

Q. How is the crystal structure of ammonium oxofluoromolybdate characterized?

X-ray diffraction (XRD) is the primary method for structural determination. For (NH₄)₂[Mo₂O₄F₄(H₂O)₂], XRD reveals a monoclinic system (space group C2/c) with lattice parameters a = 9.322 Å, b = 13.918 Å, c = 7.958 Å, and β = 113.22°. The non-planar Mo₂O₂ ring and Mo–Mo bond distance (2.566 Å) indicate metal-metal bonding, confirmed by magnetic susceptibility measurements . IR and Raman spectroscopy further identify vibrational modes (e.g., a Mo₂O₂ ring "breathing" mode at ~750 cm⁻¹) .

Q. What safety protocols are essential for handling ammonium oxofluoromolybdate?

Acute toxicity studies in rodents show oral LD₅₀ values of 242 mg/kg (rats) and 58 mg/kg (mice), requiring strict PPE (gloves, goggles, lab coats) and fume hoods. Heating above 200°C releases toxic fumes (HF, NH₃, MoO₃); thus, thermal stability testing must precede high-temperature applications .

Toxicity Data (LD₅₀)SpeciesRouteValue (mg/kg)
Ammonium oxofluoromolybdateRatOral242
Ammonium oxofluoromolybdateMouseOral58

Advanced Research Questions

Q. What experimental challenges arise in synthesizing phase-pure ammonium oxofluoromolybdate with defined stoichiometry?

Achieving precise stoichiometry requires meticulous control of fluoride-to-oxo ratios and reaction kinetics. Competing hydrolysis pathways may form undesired byproducts (e.g., MoO₃ or NH₄MoO₄). Advanced techniques like in-situ Raman spectroscopy can monitor intermediate species, while inert gas purging minimizes oxidation of Mo(V) to Mo(VI) .

Q. How can spectroscopic discrepancies in coordination environment analysis be resolved?

Conflicting assignments of Mo–F vs. Mo–O bonds in IR spectra arise from overlapping vibrational modes. Pairing Raman spectroscopy with density functional theory (DFT) simulations resolves ambiguities by correlating experimental peaks with computed vibrational frequencies. For example, terminal Mo=O stretches (cis-configuration) are distinct at 950–980 cm⁻¹, while Mo–F bonds appear below 600 cm⁻¹ .

Q. What strategies address contradictions in cross-species toxicity data?

The 4.2-fold difference in LD₅₀ between rats and mice highlights species-specific metabolic pathways. Comparative studies using hepatocyte cultures or in vitro assays (e.g., cytochrome P450 activity) can isolate detoxification mechanisms. Dose-response modeling should account for interspecies scaling factors (e.g., body surface area) .

Q. How does the Mo–Mo bond influence electronic properties in ammonium oxofluoromolybdate?

The short Mo–Mo distance (2.566 Å) and diamagnetic behavior suggest a σ-bond interaction, reducing electron localization and enhancing conductivity. Electrochemical impedance spectroscopy (EIS) reveals low charge-transfer resistance in Mo₂O₂-based materials, making them candidates for catalytic or energy storage applications .

Q. What methodologies validate the thermal decomposition pathways of ammonium oxofluoromolybdate?

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) identifies decomposition products (e.g., NH₃ at 150–200°C, HF above 300°C). Controlled pyrolysis in a closed system allows quantitative trapping of gaseous byproducts for FTIR or GC-MS analysis .

Q. How can computational chemistry predict reactivity trends in ammonium oxofluoromolybdate derivatives?

DFT calculations on model clusters (e.g., [Mo₂O₄F₄]²⁻) reveal ligand substitution energetics and redox potentials. Solvent effects are modeled using implicit solvation (e.g., COSMO), while ab initio molecular dynamics (AIMD) simulates aqueous stability .

Q. What advanced characterization techniques resolve hydration effects in ammonium oxofluoromolybdate crystals?

Variable-temperature XRD and neutron diffraction differentiate static vs. dynamic disorder in water-containing structures. For (NH₄)₂[Mo₂O₄F₄(H₂O)₂], deuterium labeling confirms hydrogen bonding networks, while solid-state NMR (¹H, ¹⁹F) probes local coordination symmetry .

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